Demeclocycline
Description
Introduction and Historical Context
Demeclocycline, synthesized in 1958 and marketed as Declomycin, emerged during a pivotal era of antibiotic discovery. While primarily used to treat bacterial infections, its off-label application in managing the syndrome of inappropriate antidiuretic hormone secretion (SIADH) underscores its multifaceted utility. Its discovery coincided with advancements in tetracycline derivatization, driven by the need for agents with improved stability and pharmacokinetic profiles.
Chemical Classification within Tetracycline Antibiotics
Tetracycline Family Overview
Tetracyclines are polyketide-derived antibiotics characterized by a naphthacene carboxamide core with four fused rings (A, B, C, D). Key functional groups at positions C4 (dimethylamino), C6 (methyl or hydroxyl), and C7 (chloro, hydroxyl, or amino) dictate their antibacterial activity and pharmacological properties.
Table 1: Key Tetracycline Antibiotics and Their Substituents
| Compound | C6 Substituent | C7 Substituent | Key Feature |
|---|---|---|---|
| Tetracycline | Methyl | None | Parent compound |
| Chlortetracycline | Methyl | Chloro | First tetracycline antibiotic |
| Oxytetracycline | Methyl | Hydroxyl | Improved stability |
| This compound | None | Chloro | Increased stability, longer half-life |
| Doxycycline | Methyl | Dimethylamino | Enhanced absorption |
This compound’s C6-demethyl and C7-chloro configuration places it within the first-generation tetracyclines, sharing structural similarities with chlortetracycline but lacking the C6 methyl group.
Mechanism of Action and Resistance
Tetracyclines inhibit bacterial protein synthesis by binding reversibly to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment. This compound’s lipophilicity enhances its diffusion through bacterial membranes, but its bacteriostatic nature limits efficacy against non-replicating pathogens. Resistance mechanisms include ribosomal protection (e.g., tet(M)), efflux pumps (e.g., tet(B)), and enzymatic inactivation (e.g., tet(X)).
Discovery and Development Timeline
Key Milestones
This compound’s development followed a series of strategic modifications to natural tetracyclines:
Its introduction addressed limitations of earlier tetracyclines, such as rapid excretion and instability under acidic conditions.
Role in Antibiotic Innovation
The 1950s–1960s saw rapid tetracycline derivatization, with this compound exemplifying efforts to optimize pharmacokinetics. Unlike oxytetracycline, which gained a C6 hydroxyl group for stability, this compound’s C6 demethylation improved resistance to acid-mediated degradation. This innovation paralleled the development of methacycline and doxycycline, highlighting the era’s focus on enhancing bioavailability and half-life.
Structural Uniqueness in the Tetracycline Family
Core Modifications and Stability
This compound’s structure diverges from chlortetracycline at the C6 position, where a methyl group is replaced by a hydrogen atom. This modification:
- Reduces epimerization risk : The absence of C6 methyl stabilizes the molecule against acid-catalyzed degradation.
- Enhances pharmacokinetics : Slower excretion and prolonged half-life (10–17 hours) compared to tetracycline.
Table 2: Structural Comparisons with Chlortetracycline
| Feature | This compound | Chlortetracycline |
|---|---|---|
| C6 Substituent | Hydrogen | Methyl |
| Stability (pH <4) | Higher | Lower |
| Protein Binding | 41–50% | Similar |
| Primary Indications | Bacterial infections, SIADH | Broad-spectrum infections |
Functional Group Impact on Activity
The C7 chlorine atom, shared with chlortetracycline, is critical for ribosomal binding. However, this compound’s C6 demethylation alters its electronic properties, potentially influencing interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) and bacterial membranes. This structural nuance may contribute to its unique side-effect profile, including nephrogenic diabetes insipidus.
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-SEYHBJAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-73-3 (mono-hydrochloride) | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022893 | |
| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
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| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER | |
CAS No. |
127-33-3 | |
| Record name | Demeclocycline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Demeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEMECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |
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| Record name | DEMECLOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-223 °C | |
| Record name | Demeclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
- Demeclocycline can be synthesized through various routes, but the most common method involves chemical modification of the natural tetracycline scaffold.
- Industrial production methods typically involve fermentation of Streptomyces aureofaciens followed by purification and chemical modification .
Chemical Reactions Analysis
- Demeclocycline undergoes typical tetracycline reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions include acidic or basic hydrolysis , oxidizing agents , and metal ions .
- Major products formed include various derivatives of the tetracycline core structure .
Scientific Research Applications
Clinical Uses
1.1 Treatment of Bacterial Infections
Demeclocycline is primarily used to treat susceptible bacterial infections. Its mechanism involves inhibiting protein synthesis in bacteria, making it effective against a range of gram-positive and gram-negative organisms. It is particularly noted for its low toxicity, allowing for systemic administration even in sensitive populations, including patients with neurological conditions .
1.2 Management of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)
This compound has been effectively utilized in treating SIADH, a condition characterized by excessive release of antidiuretic hormone leading to hyponatremia. A study involving 14 patients indicated that treatment with this compound resulted in normalization of serum sodium levels within an average of 8.6 days, demonstrating its efficacy as a maintenance therapy for this syndrome .
Research Applications
2.1 Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of this compound derivatives, particularly focusing on their potential in treating neurodegenerative diseases such as Parkinson's disease. A novel derivative lacking antibiotic activity showed promise in reducing inflammation and α-synuclein aggregation, positioning it as a candidate for further preclinical studies .
2.2 Oncology: Brain Tumor Treatment
This compound has demonstrated direct effects on brain tumor-initiating cells (BTICs). Research indicates that it can reduce the growth of BTICs derived from human glioblastoma, highlighting its potential role as an adjunct therapy in glioma treatment. The compound appears to stimulate immune responses that may enhance the efficacy of existing treatments by reactivating compromised immune cells .
Immunomodulatory Effects
3.1 COVID-19 Treatment Research
A randomized phase 2 trial explored the efficacy of this compound in patients with mild-to-moderate COVID-19. The study found significant increases in CD4+ T cell counts among those treated with this compound, suggesting that it may enhance immune response during viral infections . These findings indicate that the drug could play a role in managing viral infections beyond its traditional antibacterial applications.
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
- Demeclocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA binding and protein elongation.
- In the case of SIADH, its side effect of inducing nephrogenic diabetes insipidus helps correct hyponatremia .
Comparison with Similar Compounds
- Demeclocycline is unique among tetracyclines due to its specific modifications.
- Similar compounds include other tetracyclines like doxycycline , minocycline , and tetracycline .
Biological Activity
Demeclocycline, a member of the tetracycline class of antibiotics, has garnered attention not only for its antibacterial properties but also for its diverse biological activities, including immunomodulatory, anti-inflammatory, and potential antitumor effects. This article consolidates recent findings on the biological activity of this compound, emphasizing its mechanisms of action, clinical applications, and research findings.
This compound exerts its effects through several mechanisms:
- Inhibition of Antidiuretic Hormone (ADH) : this compound inhibits the hydroosmotic effect of ADH, leading to a reversible form of nephrogenic diabetes insipidus. This mechanism is utilized in treating conditions associated with inappropriate ADH secretion, such as chronic hyponatremia in patients with cirrhosis or congestive heart failure .
- Immunomodulatory Effects : Recent studies have shown that this compound can enhance the immune response by stimulating monocytes and macrophages. In vitro studies demonstrated that it increases tumor necrosis factor-α (TNF-α) production and promotes the chemotaxis of activated monocytes towards chemokines .
- Antitumor Activity : this compound has been identified as a potential inhibitor of brain tumor-initiating cells (BTICs). It reduces BTIC growth both directly and indirectly by activating monocytes to produce factors that suppress tumor growth .
Clinical Applications
This compound's biological activities have led to various clinical applications:
- Treatment of Hyponatremia : Its ability to induce a water diuresis makes it effective in managing hyponatremia associated with high levels of ADH .
- COVID-19 Management : A phase 2 clinical trial investigated this compound's efficacy in patients with mild-to-moderate COVID-19. The results indicated significant increases in CD4+ T cell counts and suggested that this compound may elicit immune responses conducive to recovery from COVID-19 .
Case Studies and Clinical Trials
- Glioblastoma Treatment : A study demonstrated that this compound reduced the growth of BTICs through direct effects and by enhancing monocyte activity. The results indicated that it could be a candidate for improving glioma patient prognosis by reactivating compromised immune cells .
- COVID-19 Phase 2 Trial : In a randomized controlled trial involving 20 patients, those treated with this compound showed a significant increase in CD4+ T cells compared to the control group. The treatment was well-tolerated, with mild-to-moderate adverse events reported .
Summary of Clinical Data
| Study/Condition | Treatment Group | CD4+ T Cell Change (μL) | IL-6 Correlation | Adverse Events |
|---|---|---|---|---|
| This compound in COVID-19 | 150 mg | 191.3 (p = 0.023) | R = -0.807 | Mild-to-moderate |
| This compound in Glioblastoma | N/A | N/A | N/A | N/A |
Q & A
Q. What experimental methodologies are recommended to study demeclocycline’s mechanism of action as a ribosomal inhibitor?
this compound inhibits bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. To validate this mechanism, researchers should employ ribosome-binding assays (e.g., fluorescence polarization or cryo-EM) to map interaction sites. Comparative studies with other tetracyclines, such as doxycycline, can highlight structural determinants of binding affinity using structure-activity relationship (SAR) models .
Q. How can researchers ensure this compound’s stability during in vitro experiments?
this compound hydrochloride is hygroscopic and light-sensitive. For stability:
Q. What are the key considerations for synthesizing high-purity this compound derivatives?
Synthesis should prioritize preserving the tetracyclic core. Key steps include:
- Chlorination at C7 to maintain antimicrobial activity .
- Purification via recrystallization in hydrochloric acid to isolate the hydrochloride salt, followed by NMR and mass spectrometry for structural confirmation .
Advanced Research Questions
Q. How can genomic sequencing resolve contradictions in this compound resistance mechanisms across bacterial strains?
Conflicting resistance data may arise from efflux pumps (e.g., TetA/B) versus ribosomal protection proteins (e.g., TetM/O). Use whole-genome sequencing to identify resistance loci and qRT-PCR to quantify gene expression under sub-inhibitory this compound concentrations. Cross-reference with phenotypic assays (e.g., MIC testing) to correlate genetic markers with resistance .
Q. What environmental detection methods are suitable for tracking this compound contamination in water systems?
this compound can serve as a surrogate standard for tetracyclines in environmental samples. Employ solid-phase extraction (SPE) followed by LC-MS/MS with a LOQ of 0.1 µg/L. Validate recovery rates using spike-and-recovery experiments in matrices like wastewater .
Q. What experimental models best elucidate this compound’s off-target effects in SIADH treatment?
Use in vitro renal cell models (e.g., HEK293) transfected with aquaporin-2 (AQP2) to study this compound’s antagonism of vasopressin. Complement with murine models to assess hyponatremia correction while monitoring renal toxicity via serum creatinine and histopathology .
Q. How can SAR studies optimize this compound’s efficacy against tetracycline-resistant pathogens?
Modify the C4 dimethylamino group to reduce efflux pump recognition. Synthesize analogs via chemoenzymatic catalysis and test against TetK-expressing Staphylococcus aureus. Use molecular docking to predict binding affinity to mutated ribosomal targets .
Q. What statistical approaches address data variability in this compound’s antimicrobial efficacy studies?
Apply meta-analysis to aggregate data from heterogeneous studies. Use random-effects models to account for variability in bacterial strains, culture conditions, and dosing protocols. Sensitivity analysis can identify outliers driven by methodological differences .
Q. How do formulation strategies improve this compound’s bioavailability in pharmacokinetic studies?
Develop nanoparticulate carriers (e.g., PLGA) to enhance solubility and prolong half-life. Validate using in vivo pharmacokinetic models with LC-MS plasma profiling. Compare AUC and Cmax values against free drug controls .
Q. What experimental designs validate this compound’s synergistic potential with β-lactam antibiotics?
Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For in vivo validation, infect murine models with polymicrobial biofilms and administer combination therapy. Confocal microscopy can visualize biofilm disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
